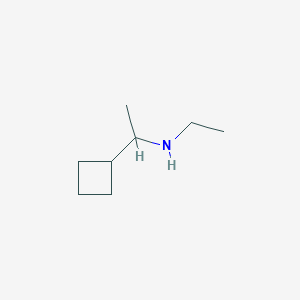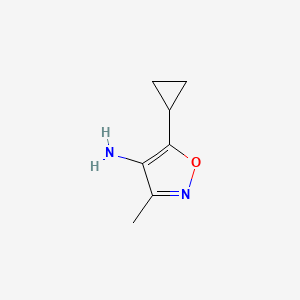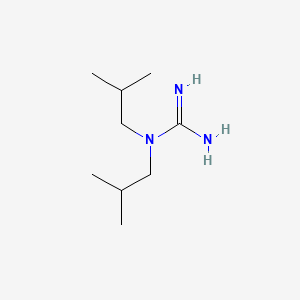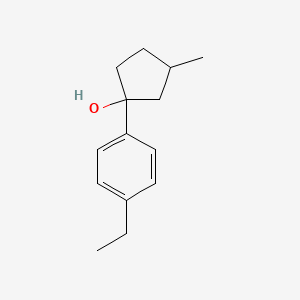![molecular formula C11H14F3NO B13242053 3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol](/img/structure/B13242053.png)
3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol is an organic compound with the molecular formula C₁₁H₁₄F₃NO. This compound is characterized by the presence of trifluoromethyl and amino alcohol functional groups, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol typically involves the reaction of 3,3,3-trifluoropropene with (1-phenylethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The amino alcohol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-3-[(2-phenylethyl)amino]propan-2-ol: Similar structure but with a different substitution pattern on the amino group.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Contains a hexafluoropropyl group instead of a trifluoromethyl group.
1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol: Contains an additional hydroxyl group on the phenylethyl moiety.
Uniqueness
3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol is unique due to its specific combination of trifluoromethyl and amino alcohol functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H14F3NO |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-(1-phenylethylamino)propan-1-ol |
InChI |
InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-10(7-16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3 |
Clé InChI |
WPRAZMSOEFRBNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)


![1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+](/img/structure/B13241998.png)

![3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B13242001.png)





![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13242034.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B13242039.png)
![2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13242046.png)
